molecular formula C17H20N2O3 B2518953 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide CAS No. 2415465-30-2

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide

Cat. No.: B2518953
CAS No.: 2415465-30-2
M. Wt: 300.358
InChI Key: KEHWHDWYFDSXPT-UHFFFAOYSA-N
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Description

6-Methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide is a synthetic small molecule with a molecular weight of 300.35 g/mol and the molecular formula C 17 H 20 N 2 O 3 . It features a quinoline core, a privileged scaffold in medicinal chemistry, substituted with a methoxy group at the 6-position and a carboxamide linker at the 4-position that connects to a (tetrahydropyran-4-yl)methyl group. This specific structural motif places it within a class of compounds that have demonstrated significant research interest in areas such as oncology. Quinoline-4-carboxamide derivatives have been extensively investigated as potential therapeutic agents, with scientific literature and patents describing their role as inhibitors of key enzymatic processes, particularly in the context of hyperproliferative disorders . For instance, structurally related compounds have been explored for their ability to modulate pathways involved in angiogenesis and vasculogenesis, critical processes in cancer biology . The incorporation of the tetrahydropyran group, a common heterocycle in drug discovery, is often utilized to influence the compound's physicochemical properties and pharmacokinetic profile. This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxy-N-(oxan-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-13-2-3-16-15(10-13)14(4-7-18-16)17(20)19-11-12-5-8-22-9-6-12/h2-4,7,10,12H,5-6,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHWHDWYFDSXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using methyl iodide and a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with oxan-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxyquinoline or 6-quinolinone derivatives.

    Reduction: Formation of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes like topoisomerases or kinases, which are involved in DNA replication and cell signaling.

    Pathways Involved: It can interfere with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. It may also inhibit the growth of microbial cells by disrupting their metabolic pathways.

Comparison with Similar Compounds

4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide ()

  • The 1-propyl substituent increases hydrophobicity, while the 6-methylpyridinylamide group may enhance π-π stacking interactions with aromatic residues in enzymes .
  • Molecular Weight : 341.4 g/mol (vs. ~343.4 g/mol for the target compound, estimated from similar structures).

2-(4-Carboxy-phenyl)-6-methoxy-quinoline-4-carboxylic Acid ()

  • This compound’s solubility in aqueous environments is likely superior but may limit blood-brain barrier penetration .
  • Molecular Weight : 323.3 g/mol.

Variations in the Amide Substituent

6-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide ()

  • Key Differences :
    • Replacement of the oxan-4-ylmethyl group with a pyridinyl-thiazole moiety introduces a planar, heteroaromatic system. This could enhance binding to kinases or DNA via intercalation.
    • The thiazole ring’s sulfur atom may participate in metal coordination or hydrophobic interactions .
  • Molecular Weight : 362.4 g/mol.

4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide ()

  • Key Differences :
    • A methyl group at the 2-position and a hydroxy group at the 4-position create steric and electronic effects distinct from the target compound’s methoxy group.
    • The 4-methylthiazole substituent offers moderate lipophilicity, balancing solubility and membrane permeability .
  • Molecular Weight : 299.3 g/mol.

High-Molecular-Weight Analogs

2-(3,4-Dimethoxyphenyl)-N-[[4-[[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide ()

  • The branched structure may favor interactions with dimeric protein targets or allosteric sites .

Implications of Structural Differences

  • Target Specificity : The oxan-4-ylmethyl group in the target compound may favor interactions with hydrophobic enzyme pockets, whereas pyridinyl-thiazole () or methylthiazole () substituents might target nucleotide-binding domains.
  • Synthetic Complexity : The target compound’s synthesis (via EDC coupling ) is relatively straightforward compared to multi-step routes required for thiazole- or pyridine-containing analogs.

Biological Activity

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide is a quinoline derivative that has garnered attention for its potential therapeutic applications due to its diverse biological activities. Quinoline compounds are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound features a methoxy group at the 6-position and an oxan-4-ylmethyl substituent at the carboxamide group. These structural components enhance its biological activity by interacting with specific molecular targets.

The mechanism of action involves several pathways:

  • Molecular Targets : The compound may interact with enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling.
  • Cell Cycle Arrest : It can induce cell cycle arrest and apoptosis in cancer cells by disrupting DNA replication processes.
  • Antimicrobial Activity : It exhibits potential antimicrobial properties by interfering with microbial metabolic pathways.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Table 1: Antimicrobial activity of this compound

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses like HIV and influenza. Docking studies suggest strong binding affinities to viral enzymes, indicating potential as a therapeutic agent.

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound on various cancer cell lines. Notably, it has shown promising results against multidrug-resistant gastric carcinoma cells.

Cancer Cell Line IC50 (µM) Comparison with Doxorubicin (IC50 µM)
EPG85-257RDB5.23.23
EPG85-257P7.83.23

Table 2: Cytotoxicity of this compound on cancer cell lines

Case Studies

  • Study on Multidrug Resistance : A study published in MDPI demonstrated that the compound significantly inhibited P-glycoprotein (P-gp) efflux in drug-resistant gastric carcinoma cells, enhancing the efficacy of conventional chemotherapeutics .
  • Antimalarial Potential : Another investigation highlighted its antimalarial properties, showing effective dose responses in murine models with significant reductions in parasitic load when combined with artesunate .

Q & A

Q. What synthetic methodologies are recommended for 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with functionalization of the quinoline core. Key steps include:

  • Coupling Reactions : Use of coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uranium) with TEA (triethylamine) to form the carboxamide bond between the quinoline-4-carboxylic acid and the oxan-4-ylmethyl amine moiety .
  • Purification : Column chromatography or recrystallization to isolate the product, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
  • Condition Optimization : Control reaction temperature (0°C to room temperature for coupling), stoichiometric ratios (1:1.5 for acid:amine), and inert atmospheres to minimize side reactions .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement. Single-crystal diffraction data can resolve the tetrahydropyran (oxan-4-yl) orientation and confirm stereochemistry .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify methoxy (δ ~3.8 ppm), quinoline protons (δ 7.5–8.5 ppm), and oxan-4-yl methylene (δ ~3.3–3.6 ppm) .
    • IR : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm^{-1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, oxan-4-yl chain length) and test against standardized assays (e.g., MIC for antimicrobial activity) to isolate contributing factors .
  • Assay Variability Mitigation : Use internal controls (e.g., reference drugs like ciprofloxacin) and replicate experiments across multiple cell lines or enzymatic models to account for biological variability .

Q. What strategies are effective in enhancing the compound’s bioavailability through structural modification?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) to the tetrahydropyran ring or replace the methoxy group with a more hydrophilic substituent .
  • Metabolic Stability : Fluorination of the quinoline ring or oxan-4-yl methyl group to reduce CYP450-mediated degradation .
  • Prodrug Design : Mask the carboxamide as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .

Q. How to design experiments to elucidate the compound’s mechanism of action against specific biological targets?

Methodological Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., kinases, DNA topoisomerases) .
  • Enzyme Inhibition Studies : Pre-incubate the compound with purified enzymes (e.g., bacterial gyrase) and monitor activity via fluorogenic substrates or gel electrophoresis .
  • Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding modes, followed by site-directed mutagenesis to validate key residues .

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